molecular formula C14H15N3O2S2 B3097260 N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide CAS No. 13068-61-6

N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide

Cat. No.: B3097260
CAS No.: 13068-61-6
M. Wt: 321.4 g/mol
InChI Key: ZPBVVPSCEOFHKT-UHFFFAOYSA-N
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Description

N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide is a complex organic compound with the molecular formula C14H15N3O2S2. This compound is known for its unique chemical structure, which includes a sulfonamide group, a phenylhydrazine moiety, and a methylsulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the phenylhydrazine moiety can interact with cellular components to exert its effects. The pathways involved include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and phenylhydrazine derivatives, such as:

Uniqueness

N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide is unique due to its combination of a sulfonamide group, a phenylhydrazine moiety, and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

methyl N-anilino-N'-(benzenesulfonyl)carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-20-14(16-15-12-8-4-2-5-9-12)17-21(18,19)13-10-6-3-7-11-13/h2-11,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBVVPSCEOFHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)C1=CC=CC=C1)NNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\S(=O)(=O)C1=CC=CC=C1)/NNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198636
Record name Methyl 2-phenyl-N-(phenylsulfonyl)carbamohydrazonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-61-6
Record name Methyl 2-phenyl-N-(phenylsulfonyl)carbamohydrazonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13068-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-phenyl-N-(phenylsulfonyl)carbamohydrazonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide
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N-((methylsulfanyl)(2-phenylhydrazino)methylene)benzenesulfonamide

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